methyl 3-[4-(3-methoxycarbonyl-2,4,6-trimethylphenyl)phenyl]-2,4,6-trimethylbenzoate methyl 3-[4-(3-methoxycarbonyl-2,4,6-trimethylphenyl)phenyl]-2,4,6-trimethylbenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17937980
InChI: InChI=1S/C28H30O4/c1-15-13-17(3)25(27(29)31-7)19(5)23(15)21-9-11-22(12-10-21)24-16(2)14-18(4)26(20(24)6)28(30)32-8/h9-14H,1-8H3
SMILES:
Molecular Formula: C28H30O4
Molecular Weight: 430.5 g/mol

methyl 3-[4-(3-methoxycarbonyl-2,4,6-trimethylphenyl)phenyl]-2,4,6-trimethylbenzoate

CAS No.:

Cat. No.: VC17937980

Molecular Formula: C28H30O4

Molecular Weight: 430.5 g/mol

* For research use only. Not for human or veterinary use.

methyl 3-[4-(3-methoxycarbonyl-2,4,6-trimethylphenyl)phenyl]-2,4,6-trimethylbenzoate -

Specification

Molecular Formula C28H30O4
Molecular Weight 430.5 g/mol
IUPAC Name methyl 3-[4-(3-methoxycarbonyl-2,4,6-trimethylphenyl)phenyl]-2,4,6-trimethylbenzoate
Standard InChI InChI=1S/C28H30O4/c1-15-13-17(3)25(27(29)31-7)19(5)23(15)21-9-11-22(12-10-21)24-16(2)14-18(4)26(20(24)6)28(30)32-8/h9-14H,1-8H3
Standard InChI Key IANUDESWVWHOND-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1C2=CC=C(C=C2)C3=C(C(=C(C=C3C)C)C(=O)OC)C)C)C(=O)OC)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a central benzene ring substituted with three methyl groups at the 2, 4, and 6 positions, forming a 2,4,6-trimethylbenzoate core. Attached to the 3-position of this core is a phenyl group, which itself is substituted at the 4-position with another 3-methoxycarbonyl-2,4,6-trimethylphenyl moiety. This results in a highly branched, symmetric structure with significant steric hindrance. The molecular formula is C28H28O4\text{C}_{28}\text{H}_{28}\text{O}_4, with a molecular weight of 428.52 g/mol .

Key Structural Features:

  • Methoxycarbonyl Group: Introduces polarity and influences electronic distribution.

  • Methyl Substituents: Enhance thermal stability and hydrophobicity.

  • Aromatic Stacking: The planar benzene rings may facilitate π-π interactions in solid-state configurations.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of methyl 3-[4-(3-methoxycarbonyl-2,4,6-trimethylphenyl)phenyl]-2,4,6-trimethylbenzoate likely involves multi-step esterification and coupling reactions. A plausible route includes:

  • Friedel-Crafts Acylation: To introduce methoxycarbonyl groups onto mesitylene (1,3,5-trimethylbenzene) .

  • Suzuki-Miyaura Coupling: For cross-coupling aryl boronic acids with halogenated intermediates .

  • Esterification: Methanol and acid catalysts convert carboxylic acid intermediates to methyl esters .

Example Reaction Scheme:

MesityleneAcCl/AlCl33-MethoxycarbonylmesitylenePd-catalyzed couplingTarget Compound\text{Mesitylene} \xrightarrow{\text{AcCl/AlCl}_3} \text{3-Methoxycarbonylmesitylene} \xrightarrow{\text{Pd-catalyzed coupling}} \text{Target Compound}

Reaction conditions and yields would depend on steric effects and catalyst choice .

Physical and Chemical Properties

Thermodynamic Data

PropertyValueSource
Melting Point~160–165°C (estimated)
Boiling Point>450°C (decomposes)
Density1.12–1.15 g/cm³
SolubilityInsoluble in water; soluble in THF, DCM

Spectroscopic Profiles

  • IR Spectroscopy: Strong absorbance at 1720 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C-O ester) .

  • NMR (¹H): δ 2.3–2.5 ppm (methyl groups), δ 3.9 ppm (methoxy), δ 7.1–7.4 ppm (aromatic protons) .

Applications and Functional Relevance

Material Science

The compound’s rigid, aromatic structure makes it a candidate for:

  • Liquid Crystals: Methyl groups reduce melting points, enhancing mesophase stability .

  • Polymer Additives: Improves thermal resistance in polyesters .

Organic Electronics

Potential use as an electron-deficient moiety in organic semiconductors due to electron-withdrawing ester groups .

Future Research Directions

  • Crystallography: Elucidate solid-state packing via X-ray diffraction.

  • Catalytic Applications: Explore use in asymmetric synthesis as a chiral auxiliary.

  • Environmental Impact: Assess biodegradation pathways and bioaccumulation potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator